6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine
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Overview
Description
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazine family, which is known for its significant pharmacological and material applications. The trifluoromethyl group attached to the oxazine ring enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rhodium (II)-carbenoid-mediated 2H-azirine ring expansion . One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another method involves a four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted oxazines, dihydro derivatives, and other heterocyclic compounds .
Scientific Research Applications
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to its biological effects. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazines: These compounds share a similar oxazine ring structure but lack the trifluoromethyl group.
Spirooxazines: These compounds contain a spiro linkage involving the oxazine ring and exhibit photochromic properties.
Thiazines: These heterocyclic compounds contain sulfur atoms and exhibit different pharmacological activities.
Uniqueness
The presence of the trifluoromethyl group in 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine makes it unique compared to other oxazine derivatives. This group enhances the compound’s chemical stability, biological activity, and binding affinity to molecular targets, making it a valuable compound in various scientific research fields .
Properties
Molecular Formula |
C8H7F3N2O |
---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-2-1-5-7(13-6)14-4-3-12-5/h1-2,12H,3-4H2 |
InChI Key |
FPOGABIVGIDRGD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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